

Vildagliptin Dihydrate: A Technical Guide to Solubility Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vildagliptin dihydrate*

Cat. No.: *B12295965*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the solubility of an active pharmaceutical ingredient (API) is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document compiles available solubility data, details common experimental protocols for solubility determination, and illustrates the relevant biological pathway and experimental workflow.

Executive Summary

Vildagliptin's solubility is a key parameter influencing its formulation and absorption. This guide summarizes quantitative solubility data in various solvents, outlines the methodologies for obtaining such data, and provides visual representations of its mechanism of action and the experimental processes involved in solubility assessment. While much of the publicly available data pertains to "vildagliptin" without explicit differentiation of its hydrate form, this guide presents the most current information with appropriate context.

Solubility of Vildagliptin

Vildagliptin is generally characterized as being soluble in water and various organic polar solvents^[1]. The quantitative solubility of vildagliptin in several common solvents is summarized in the table below. It is important to note that the specific form of vildagliptin (anhydrous vs. dihydrate) is not always specified in the cited literature. Therefore, the following data should be

interpreted as pertaining to vildagliptin, with the understanding that minor variations may exist for the dihydrate form. One source qualitatively describes **vildagliptin dihydrate** as being soluble in DMSO[2].

Table 1: Quantitative Solubility of Vildagliptin in Various Solvents

Solvent	Solubility (mg/mL)	Temperature (°C)	Source(s)
Water	60	25	[1]
Water	Freely Soluble	Not Specified	[3]
Water	1.75	Not Specified	[4]
Ethanol	60	25	[1]
Ethanol	Approximately 16	Not Specified	[5]
Ethanol	Approximately 15	Not Specified	[6][7]
Ethanol	Up to 20	Not Specified	[8][9]
Dimethyl Sulfoxide (DMSO)	60	25	[1]
Dimethyl Sulfoxide (DMSO)	Approximately 16	Not Specified	[5]
Dimethyl Sulfoxide (DMSO)	Approximately 15	Not Specified	[6][7]
Dimethyl Sulfoxide (DMSO)	Up to 45	Not Specified	[8][9]
Dimethyl Sulfoxide (DMSO)	2	Not Specified	
Dimethylformamide (DMF)	Approximately 20	Not Specified	[5][6][7]
Dimethylformamide (DMF)	Up to 20	Not Specified	[8][9]
Phosphate-Buffered Saline (PBS) pH 7.2	Approximately 10	Not Specified	[5][6][7]
0.1N HCl	Freely Soluble	Not Specified	[3]
Buffers (pH 4.1 to 9.0)	Freely Soluble	Not Specified	[3]
Acetonitrile	Completely Soluble	Not Specified	[10]

Note: "Freely soluble" is a qualitative description and generally indicates a high degree of solubility. The significant variation in reported solubility values for some solvents may be due to differences in experimental conditions, the specific form of vildagliptin used, and analytical techniques.

Experimental Protocols for Solubility Determination

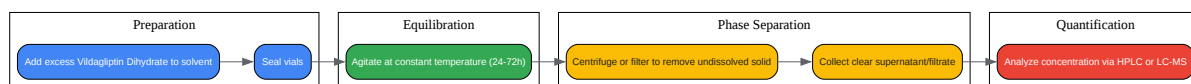
The determination of API solubility is a fundamental aspect of pre-formulation studies. The following are detailed methodologies for two common and robust experimental protocols.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **vildagliptin dihydrate** is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH).
- **Equilibration:** The vials are sealed and agitated in a constant temperature water bath or incubator (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).
- **Quantification:** The concentration of vildagliptin in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Data Analysis:** The solubility is expressed as the concentration of the dissolved API in the solvent (e.g., in mg/mL or mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.



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Shake-Flask Method Workflow

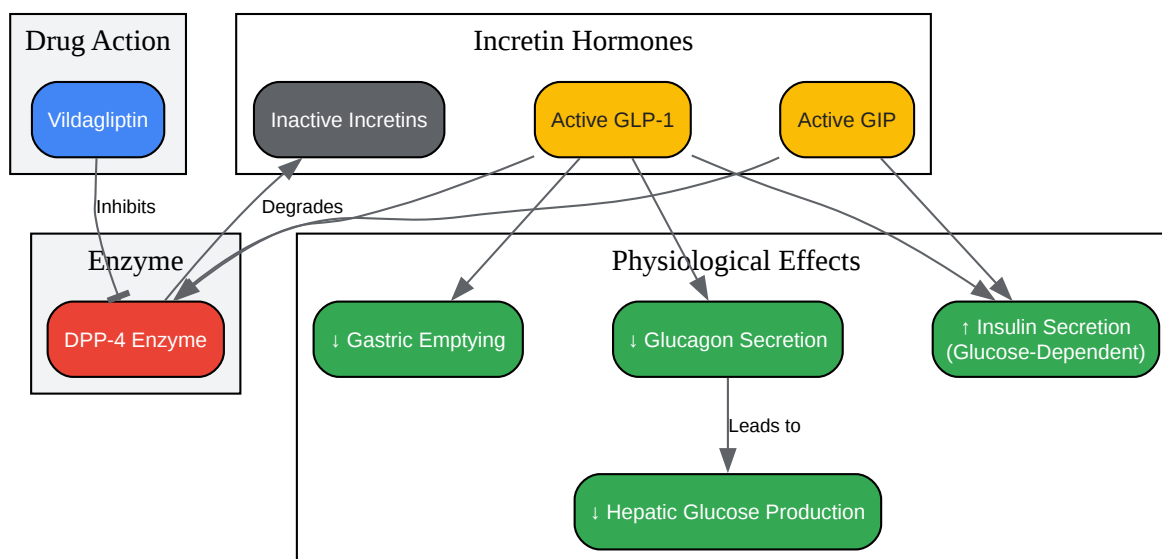
Vildagliptin's Mechanism of Action: DPP-4 Inhibition Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP.

These elevated incretin levels lead to several downstream effects that contribute to improved glycemic control:

- **Enhanced Glucose-Dependent Insulin Secretion:** GLP-1 and GIP potentiate insulin release from pancreatic β -cells in response to elevated blood glucose levels.
- **Suppressed Glucagon Secretion:** GLP-1 suppresses the release of glucagon from pancreatic α -cells, which in turn reduces hepatic glucose production.
- **Delayed Gastric Emptying:** GLP-1 slows gastric emptying, which helps to reduce postprandial glucose excursions.
- **Increased Satiety:** GLP-1 acts on the central nervous system to promote a feeling of fullness.

The following diagram illustrates this signaling pathway.



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